5-chloro-1-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
5-chloro-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 1-methylpyrrole with a chlorinating agent, such as thionyl chloride, in the presence of a solvent like dichloromethane. The nitrile group can be introduced through a subsequent reaction with a cyanating agent, such as sodium cyanide, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1H-pyrrole-2-carbonitrile: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
2-chloro-5-methyl-1H-pyrrole-3-carbonitrile: Similar structure but with different positioning of the chlorine and nitrile groups, leading to distinct properties.
Uniqueness
The presence of both chlorine and nitrile groups makes it a versatile compound for various chemical transformations and research applications .
Properties
CAS No. |
2107352-73-6 |
---|---|
Molecular Formula |
C6H5ClN2 |
Molecular Weight |
140.6 |
Purity |
95 |
Origin of Product |
United States |
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